Ethyl (6-methylpyridin-2-yl)glycinate
Description
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 2-[(6-methylpyridin-2-yl)amino]acetate |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)7-11-9-6-4-5-8(2)12-9/h4-6H,3,7H2,1-2H3,(H,11,12) |
InChI Key |
YSWBGKLVLNIFQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=CC=CC(=N1)C |
Origin of Product |
United States |
Preparation Methods
Coupling with 6-Methylpyridin-2-amine
- Nucleophilic substitution or coupling reactions are employed, often facilitated by activating agents such as carbodiimides (e.g., DCC or EDC) or via direct nucleophilic attack in the presence of bases.
- Solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)
- Catalyst: Often none, but coupling agents like DCC may be used
- Temperature: Room temperature to mild heating (~25-50°C)
- The coupling of ethyl glycinate with 6-methylpyridin-2-amine yields the target compound with moderate to high efficiency (~70-85%).
Data Table 2: Coupling Reaction Parameters
Alternative Synthesis via Halogenated Pyridine Precursors
- Starting from 2-chloropyridine derivatives, nucleophilic substitution with glycinate derivatives under basic conditions yields the desired compound.
- React 2-chloropyridine with ethyl glycinate in the presence of a base like potassium tert-butoxide.
- Reaction occurs at elevated temperatures (~110-120°C) in solvents such as toluene or tetrahydrofuran (THF).
- The process yields the compound with yields around 60-75%, depending on reaction conditions.
Data Table 3: Halogenated Pyridine Route
Synthesis of Amide Derivatives via Coupling Reactions
- The amino group of ethyl glycinate is coupled with various heteroaryl amines or halogenated heterocycles to produce derivatives like 2-amino-N-(6-methylpyridin-2-yl)acetamide .
- Activation of the carboxylic acid group in ethyl glycinate with coupling agents (DCC, EDC, or HATU).
- Nucleophilic attack by heteroaryl amines under mild conditions.
- These derivatives are synthesized with yields ranging from 65-80%, confirmed via spectroscopic analyses (IR, NMR, MS).
Data Table 4: Amide Derivative Synthesis
| Parameter | Value | Reference |
|---|---|---|
| Reactants | Ethyl glycinate, heteroaryl amines | , |
| Coupling Reagent | DCC, EDC, HATU | , |
| Solvent | DMF, DCM | , |
| Temperature | 25-50°C | , |
| Reaction Time | 4-12 hours | , |
| Yield | 65-80% | , |
Enzymatic Resolution for Chirality Control
- Enzymatic hydrolysis using specific acylases enables the production of optically pure L- or D-forms of the compound.
- The racemic mixture of the amino acid derivative is incubated with D- or L-acylase enzymes in aqueous media.
- The reaction selectively hydrolyzes one enantiomer, leaving the other intact.
- Yields of optically pure enantiomers are typically above 85%, with enantiomeric excess (ee) exceeding 99%.
Data Table 5: Enzymatic Resolution Parameters
| Parameter | Value | Reference |
|---|---|---|
| Enzyme | D-acylase or L-acylase | |
| pH Range | 7.0-8.2 | |
| Temperature | 37°C | |
| Reaction Time | 24 hours | |
| Yield | 85-90% | |
| Enantiomeric Excess | >99% |
Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl (6-methylpyridin-2-yl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Ethyl (6-methylpyridin-2-yl)glycinate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is employed in studies investigating enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the production of agrochemicals and fine chemicals
Mechanism of Action
The mechanism of action of ethyl (6-methylpyridin-2-yl)glycinate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl N-Pyridin-2-ylglycinate
2-Amino-N-(6-Methylpyridin-2-yl)acetamide
- Structure : Amide derivative with a 6-methylpyridin-2-yl group.
- Synthesis: Derived from ethyl glycinate via coupling with 2-amino-6-methylpyridine .
- Key Differences :
- The amide group (-CONH₂) replaces the ester (-COOEt), reducing electrophilicity and altering solubility (higher hydrogen-bonding capacity).
- Enhanced stability under basic conditions compared to the ester analog.
Ethyl N-[2-Cyano-2-(2-Pyridinyl)ethenyl]glycinate
- Structure: Features a cyano-ethenyl spacer between the glycinate and pyridine ring.
- Synthesis : Formed via condensation of 2-pyridinylacetonitrile with triethyl orthoformate and glycinate esters, yielding 88–89% .
- Key Differences: The conjugated ethenyl-cyano group introduces π-electron delocalization, affecting UV-Vis absorption (λmax ~270 nm). Higher reactivity in cycloaddition reactions due to the electron-deficient ethenyl group.
Ethyl 2-(Piperidin-4-yl)acetate
- Structure : Contains a saturated piperidine ring instead of aromatic pyridine.
- Properties :
Physicochemical and Reactivity Comparison
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | LogP (Calc.) | Key Reactivity Notes |
|---|---|---|---|---|---|
| Ethyl (6-methylpyridin-2-yl)glycinate | C₁₁H₁₄N₂O₂ | 88–94* | N/A | 1.2 | Susceptible to hydrolysis under acidic conditions |
| Ethyl N-Pyridin-2-ylglycinate | C₁₀H₁₂N₂O₂ | 85–90 | N/A | 0.8 | Faster nucleophilic substitution |
| 2-Amino-N-(6-methylpyridin-2-yl)acetamide | C₉H₁₁N₃O | 50–60 | 208–211† | 0.5 | Stable in basic media; forms hydrogen bonds |
| Ethyl N-[2-Cyano-2-(2-pyridinyl)ethenyl]glycinate | C₁₃H₁₃N₃O₂ | 88 | N/A | 1.5 | Participates in Diels-Alder reactions |
| Ethyl 2-(Piperidin-4-yl)acetate | C₉H₁₇NO₂ | 70–80 | N/A | 1.8 | Resists oxidation; forms stable salts |
*Based on analogous glycinate coupling reactions . †Melting point data from thiazolidinedione derivatives .
Q & A
Q. What are the common synthetic routes for preparing ethyl (6-methylpyridin-2-yl)glycinate?
this compound is typically synthesized via coupling reactions between ethyl glycinate and substituted pyridine derivatives. For example, the Fischer esterification protocol is used to generate ethyl glycinate, which is then coupled with 2-amino-6-methylpyridine under reflux conditions in toluene with catalytic TsOH (p-toluenesulfonic acid) to form the desired product . Alternative routes involve reacting 6-methylpyridine-2-carboxylic acid with ethanol in the presence of a dehydrating agent (e.g., sulfuric acid) to form the ester linkage .
Q. What analytical techniques are used to characterize this compound?
Standard characterization includes nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, mass spectrometry for molecular weight verification, and infrared (IR) spectroscopy to identify functional groups. For instance, in ethyl glycinate derivatives, ¹H NMR peaks at δ 1.2–1.4 ppm (triplet, ester CH3) and δ 4.1–4.3 ppm (quartet, ester CH2) are critical markers . High-performance liquid chromatography (HPLC) is employed to assess purity.
Q. How can researchers optimize reaction yields during synthesis?
Yield optimization involves controlling reaction parameters such as temperature (reflux conditions in toluene), stoichiometric ratios of reagents (e.g., excess ethyl glycinate), and catalyst loading (e.g., 5–10 mol% TsOH). Solvent choice (polar aprotic vs. nonpolar) also influences reaction efficiency. For example, dimethylformamide (DMF) may enhance solubility of intermediates but requires careful removal post-reaction .
Advanced Research Questions
Q. How does the substitution pattern on the pyridine ring influence reactivity in further functionalization?
The 6-methyl group on the pyridine ring introduces steric and electronic effects. Methyl substitution at the 6-position reduces electron density at the adjacent nitrogen, making the ring less nucleophilic but stabilizing intermediates in coupling reactions. This substitution pattern also impacts regioselectivity in subsequent modifications, such as halogenation or cross-coupling .
Q. What strategies resolve contradictions in product formation when using different glycine derivatives?
Evidence shows that varying glycine derivatives (e.g., ethyl glycinate vs. α-aminoacetonitrile) leads to divergent products (pyridines vs. pyrroles) due to differences in nucleophilicity and reaction pathways. To resolve such contradictions, mechanistic studies (e.g., monitoring intermediates via LC-MS) and computational modeling (DFT calculations) are recommended to elucidate competing reaction pathways .
Q. How can molecular docking studies predict the biological activity of this compound derivatives?
Molecular docking involves simulating interactions between the compound and target proteins (e.g., COX-2 enzyme). For example, derivatives with bulky substituents on the pyridine ring may exhibit higher binding affinity due to hydrophobic interactions in the enzyme’s active site. Software like AutoDock Vina is used to calculate binding energies, with validation via in vitro enzymatic assays .
Q. What methodologies assess the compound’s potential as an antimicrobial agent?
Standard protocols include:
- Minimum Inhibitory Concentration (MIC) assays to determine efficacy against bacterial/fungal strains.
- Time-kill kinetics to evaluate bactericidal/fungicidal activity over 24–48 hours.
- Synergy studies with existing antibiotics (e.g., checkerboard assays) to identify combinatorial effects. Structural analogs with electron-withdrawing groups on the pyridine ring have shown enhanced activity against Staphylococcus aureus .
Q. How do structural modifications impact solubility and bioavailability?
Substituents like hydroxyl or amine groups improve aqueous solubility but may reduce membrane permeability. For instance, replacing the ethyl ester with a methyl group decreases lipophilicity (logP), as predicted by computational tools like MarvinSketch. Bioavailability studies using Caco-2 cell monolayers can quantify intestinal absorption rates .
Data Contradiction Analysis
Q. Why do similar synthetic routes produce different byproducts under varying conditions?
Evidence highlights that reaction temperature and solvent polarity significantly influence byproduct formation. For example, in refluxing toluene, ethyl glycinate reacts with 3-formylchromone to yield pyridine derivatives, whereas in DMF, pyrroles dominate due to altered intermediate stability . Kinetic vs. thermodynamic control mechanisms must be investigated via time-resolved spectroscopy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
